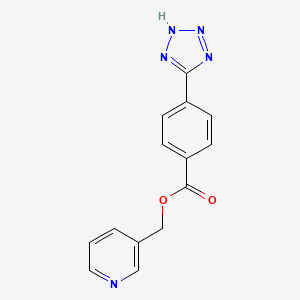
(Pyridin-3-yl)methyl 4-(2H-tetrazol-5-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pyridin-3-yl)methyl 4-(2H-tetrazol-5-yl)benzoate is a compound that features a pyridine ring, a tetrazole ring, and a benzoate ester. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and tetrazole rings in its structure suggests it may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-3-yl)methyl 4-(2H-tetrazol-5-yl)benzoate typically involves the formation of the tetrazole ring followed by esterification. One common method involves the reaction of 4-(2H-tetrazol-5-yl)benzoic acid with (Pyridin-3-yl)methanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(Pyridin-3-yl)methyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Amino-tetrazole derivatives.
Substitution: 4-(2H-tetrazol-5-yl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Pyridin-3-yl)methyl 4-(2H-tetrazol-5-yl)benzoate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The tetrazole ring is known to mimic carboxylic acids, making it useful in the development of enzyme inhibitors and receptor antagonists. Additionally, the pyridine ring can enhance the compound’s ability to interact with biological targets .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its unique structure allows for the design of materials with tailored functionalities .
Wirkmechanismus
The mechanism of action of (Pyridin-3-yl)methyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites or receptor binding pockets. The pyridine ring can further enhance binding affinity through π-π interactions or hydrogen bonding with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Pyridin-4-yl)methyl 4-(2H-tetrazol-5-yl)benzoate
- (Pyridin-2-yl)methyl 4-(2H-tetrazol-5-yl)benzoate
- 4-(2H-tetrazol-5-yl)benzoic acid
Uniqueness
(Pyridin-3-yl)methyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its 2- and 4-substituted counterparts .
Eigenschaften
CAS-Nummer |
651769-46-9 |
|---|---|
Molekularformel |
C14H11N5O2 |
Molekulargewicht |
281.27 g/mol |
IUPAC-Name |
pyridin-3-ylmethyl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C14H11N5O2/c20-14(21-9-10-2-1-7-15-8-10)12-5-3-11(4-6-12)13-16-18-19-17-13/h1-8H,9H2,(H,16,17,18,19) |
InChI-Schlüssel |
OPQBBINKKMLOOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)COC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide](/img/structure/B15159463.png)
![2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine](/img/structure/B15159467.png)
![9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one](/img/structure/B15159471.png)
![1H-Benzimidazole, 2-(2,2-diphenylethenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B15159475.png)

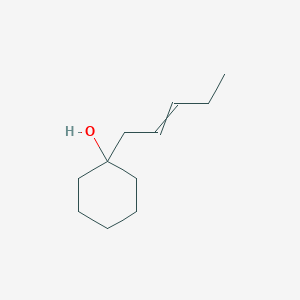
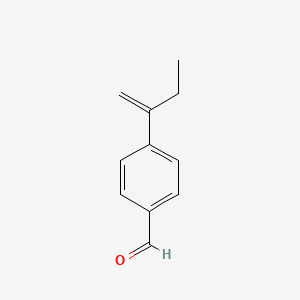
![N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B15159510.png)
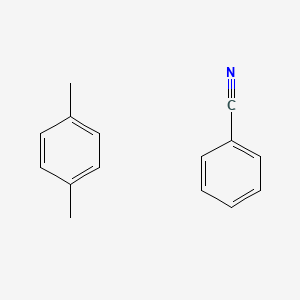


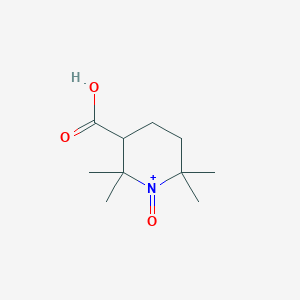
![4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one](/img/structure/B15159548.png)
